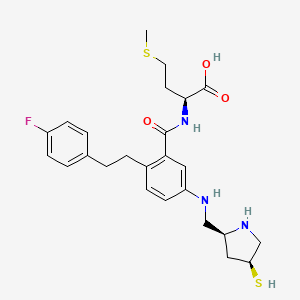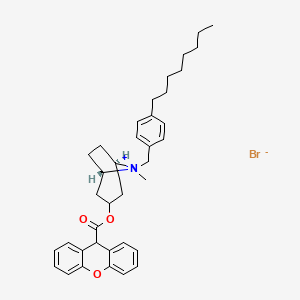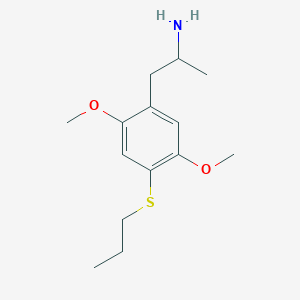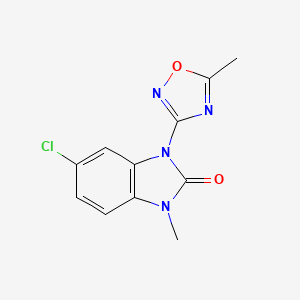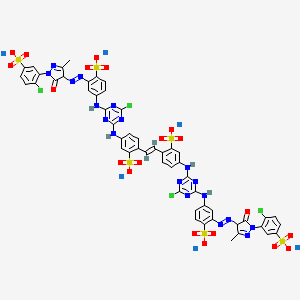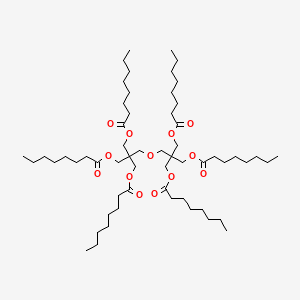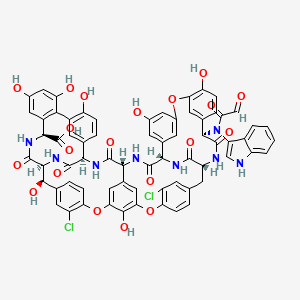
Teicoplanin aglycone deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teicoplanin aglycone derivative is a modified form of the glycopeptide antibiotic teicoplanin. Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus and is used to treat severe infections caused by multidrug-resistant Gram-positive pathogens . The aglycone derivative is created by removing the sugar moieties from the parent compound, resulting in a molecule that retains the core antibiotic activity but may exhibit different pharmacokinetic properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of teicoplanin aglycone derivatives involves several synthetic steps. One common method includes the use of lipophilic carbodiimides to create N-terminal guanidine derivatives. The reaction conditions typically involve the use of PyBOP as a coupling agent at 25°C for 5 hours . Another approach involves the glycosylation of the aglycone using glycosyltransferases to form novel hybrid glycopeptides .
Industrial Production Methods
Industrial production of teicoplanin and its derivatives relies on fermentation processes using Actinoplanes teichomyceticus. The biosynthesis of teicoplanin involves the assembly of a heptapeptide aglycone by non-ribosomal peptide synthetases, followed by post-synthetic modifications . The production process is optimized through strain improvement and process development to enhance yield and productivity .
Analyse Des Réactions Chimiques
Types of Reactions
Teicoplanin aglycone derivatives undergo various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various modified derivatives of the aglycone, each with unique biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
Teicoplanin aglycone derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of novel antibiotics and other bioactive compounds.
Biology: Studied for their interactions with bacterial cell walls and their mechanisms of resistance.
Medicine: Investigated for their potential to treat infections caused by multidrug-resistant bacteria.
Industry: Used in the development of new antimicrobial agents and as tools for studying bacterial resistance mechanisms
Mécanisme D'action
Teicoplanin aglycone derivatives exert their effects by inhibiting peptidoglycan polymerization, which is essential for bacterial cell wall synthesis. This inhibition leads to cell wall disruption and ultimately bacterial cell death . The molecular targets include the D-Ala-D-Ala terminus of lipid II, a key component in peptidoglycan biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to teicoplanin aglycone derivatives include:
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Actaplanin: Produced by Actinoplanes missouriensis, with a similar glycopeptide structure.
UK-68,597: Produced by Actinoplanes sp., with structural similarities to teicoplanin.
Uniqueness
Teicoplanin aglycone derivatives are unique due to their modified structure, which can result in different pharmacokinetic properties and potentially enhanced activity against certain resistant bacterial strains .
Propriétés
Formule moléculaire |
C68H50Cl2N8O20 |
|---|---|
Poids moléculaire |
1370.1 g/mol |
Nom IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[1H-indol-3-yl(oxaldehydoyl)amino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C68H50Cl2N8O20/c69-39-13-27-5-11-47(39)97-50-20-32-21-51(61(50)87)98-48-12-8-30(18-40(48)70)60(86)58-66(92)76-57(68(94)95)38-23-34(81)24-46(84)53(38)37-17-28(6-9-44(37)82)54(63(89)77-58)74-65(91)56(32)75-64(90)55-31-15-33(80)22-35(16-31)96-49-19-29(7-10-45(49)83)59(67(93)72-42(14-27)62(88)73-55)78(52(85)26-79)43-25-71-41-4-2-1-3-36(41)43/h1-13,15-26,42,54-60,71,80-84,86-87H,14H2,(H,72,93)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,77,89)(H,94,95)/t42-,54-,55+,56-,57+,58+,59+,60-/m1/s1 |
Clé InChI |
QUAZIFISGQTVHC-FLWVFBMTSA-N |
SMILES isomérique |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)N[C@@H]7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
SMILES canonique |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)NC7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


